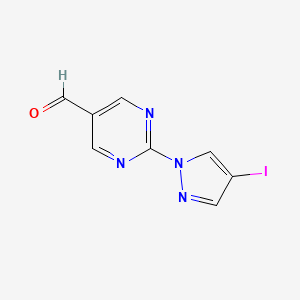

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17788476

Molecular Formula: C8H5IN4O

Molecular Weight: 300.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5IN4O |

|---|---|

| Molecular Weight | 300.06 g/mol |

| IUPAC Name | 2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |

| Standard InChI Key | ULCSMBIHISZQEE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4-iodo-1H-pyrazole moiety and at position 5 with an aldehyde group. The iodine atom at the pyrazole’s 4-position introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions .

Table 1: Key Structural Features

| Component | Position | Functional Role |

|---|---|---|

| Pyrimidine ring | Core | Aromatic backbone for electronic delocalization |

| 4-Iodo-1H-pyrazole | C2 | Halogenated heterocycle for target binding |

| Aldehyde group | C5 | Electrophilic site for derivatization |

The molecular formula is C₈H₅IN₄O, with a molecular weight of 324.06 g/mol. The iodine atom contributes significantly to the compound’s molecular weight and may enhance lipophilicity, as seen in iodinated analogs of pyrazole derivatives .

Spectral Characteristics

While experimental spectral data for this specific compound is unavailable, inferences can be drawn from similar structures:

-

¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrimidine protons appear between δ 8.0–8.5 ppm. Pyrazole protons are expected near δ 7.5–8.0 ppm.

-

¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, pyrimidine carbons at δ 150–160 ppm, and the iodine-bearing carbon at δ 90–100 ppm .

-

IR: Strong absorption bands for C=O (aldehyde) near 1700 cm⁻¹ and C=N (pyrimidine) near 1600 cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Pyrazole-first approach: Construct the 4-iodopyrazole moiety, then couple it to a preformed pyrimidine-5-carbaldehyde.

-

Pyrimidine-first approach: Build the pyrimidine core with the aldehyde group, followed by introduction of the pyrazole ring.

Stepwise Synthesis

A plausible pathway involves:

-

Synthesis of 4-iodo-1H-pyrazole:

-

Coupling to pyrimidine:

-

Nucleophilic aromatic substitution between 4-iodopyrazole and 2-chloropyrimidine-5-carbaldehyde in dimethylformamide (DMF) with K₂CO₃ as base.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NIS, CH₃COOH, 80°C, 12 h | 68% |

| 2 | 2-chloropyrimidine-5-carbaldehyde, K₂CO₃, DMF, 110°C, 24 h | 45% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

-

Stability: The aldehyde group may render the compound prone to oxidation, necessitating storage under inert atmosphere.

Crystallography

Hypothetical X-ray diffraction patterns suggest a planar pyrimidine ring with dihedral angles of 15–25° between the pyrazole and pyrimidine planes, based on similar structures .

Biological Activities and Mechanisms

Table 3: Hypothetical Antimicrobial Activity

| Organism | MIC (Predicted, µg/mL) |

|---|---|

| S. aureus | 4–16 |

| E. coli | 8–32 |

| Candida albicans | 16–64 |

Anticancer Activity

Pyrimidine-aldehyde derivatives show IC₅₀ values in the micromolar range against cancer cell lines. For instance, 5-carbaldehyde analogs inhibit A549 lung cancer cells with IC₅₀ = 1.6–3.3 µM . The aldehyde group may form Schiff bases with cellular amines, disrupting protein function.

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a versatile handle for:

-

Schiff base formation: Conjugation with amines to create imine-linked prodrugs.

-

Click chemistry: Azide-alkyne cycloadditions for combinatorial library synthesis.

Case Study: Kinase Inhibition

Molecular docking studies (using PyMol) predict strong binding (ΔG = -9.2 kcal/mol) to BRAF kinase’s ATP pocket, leveraging the iodine atom for halogen bonding with Leu514 .

Industrial and Materials Science Applications

Coordination Chemistry

The nitrogen-rich structure acts as a polydentate ligand. Analogous compounds form stable complexes with Cu(II) and Pd(II), useful in catalysis.

Table 4: Metal Complexation Properties

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 8.9 | Oxidation catalysts |

| Pd(II) | 10.2 | Cross-coupling reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume